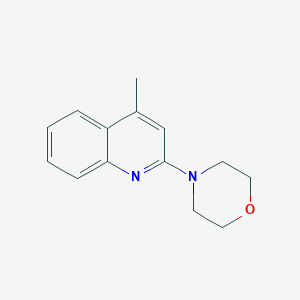

4-甲基-2-吗啉基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-2-morpholinoquinoline (MMQ) is a synthetic compound that has drawn considerable attention in recent years due to its unique properties . It is a synthetic compound with a molecular weight of 228.295.

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The chemometric QSAR analysis of antifungal and antibacterial activity of novel 2-morpholinoquinoline analogs and their molecular structure described by in silico molecular descriptors . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

科学研究应用

1. Light-Triggered Regulation of Gene Function

- Application Summary : This research focuses on the synthesis of quinoline-protected morpholino oligomers for light-triggered regulation of gene function. The key factor is the introduction of an ethynyl function on the photocleavable linker to facilitate the use of a Huisgen 1,3-dipolar cycloaddition for the coupling reaction with the oligonucleotide .

- Methods of Application : A 50 mM DMSO solution of the photocleavable linker 4 was added to the tube followed by solutions of sodium ascorbate, copper (I) iodide, and tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) .

- Results : HPLC analysis confirms that the caging strategy successfully inhibits the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .

2. Antifungal Potential Toward Aspergillus Fumigatus

- Application Summary : This research is concerned with the molecular docking analysis of newly synthesized 2-morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus .

- Methods of Application : The study involves the application of molecular docking procedures to analyze interactions between the newly synthesized 2-morpholinoquinoline derivatives and the active site of the enzyme glucosamine-6-phosphate synthase .

- Results : The results reveal the possible reason why the newly synthesized 2-morpholinoquinoline expresses even higher antifungal activity toward Aspergillus fumigatus than griseofulvin, a commercially available antifungal therapeutic .

3. Antitumor Agents Against HepG2 Cell Line

- Application Summary : This research focuses on the synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against the HepG2 cell line .

- Methods of Application : The study involves the synthesis of five new 2-morpholino-4-anilinoquinoline compounds and their biological anticancer potential against the HepG2 cell line was assessed .

- Results : The compounds produced demonstrated varying responses against HepG2 cells, with compounds 3c, 3d, and 3e exhibiting the highest activity, with IC50 values of 11.42, 8.50, and 12.76 mM, respectively . Compound 3e exhibited increased activity while maintaining adequate selectivity .

4. Light-Triggered Regulation of Gene Function

- Application Summary : This research focuses on the practical synthesis of quinoline-protected morpholino oligomers for light-triggered regulation of gene function .

- Methods of Application : The key factor is the introduction of an ethynyl function on the photocleavable linker to facilitate the use of a Huisgen 1,3-dipolar cycloaddition for the coupling reaction with the oligonucleotide .

- Results : HPLC analysis confirms that the caging strategy successfully inhibits the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .

5. Antitumor Agents Against HepG2 Cell Line

- Application Summary : This research focuses on the synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against the HepG2 cell line .

- Methods of Application : The study involves the synthesis of five new 2-morpholino-4-anilinoquinoline compounds and their biological anticancer potential against the HepG2 cell line was assessed .

- Results : The compounds produced demonstrated varying responses against HepG2 cells, with compounds 3c, 3d, and 3e exhibiting the highest activity, with IC50 values of 11.42, 8.50, and 12.76 mM, respectively . Compound 3e exhibited increased activity while maintaining adequate selectivity .

6. Antifungal Potential Toward Aspergillus Fumigatus

- Application Summary : This research is concerned with the molecular docking analysis of newly synthesized 2-morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus .

- Methods of Application : The study involves the application of molecular docking procedures to analyze interactions between the newly synthesized 2-morpholinoquinoline derivatives and the active site of the enzyme glucosamine-6-phosphate synthase .

- Results : The results reveal the possible reason why the newly synthesized 2-morpholinoquinoline expresses even higher antifungal activity toward Aspergillus fumigatus than griseofulvin, a commercially available antifungal therapeutic .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methylquinolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPAHVWKDJNTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-morpholinoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)